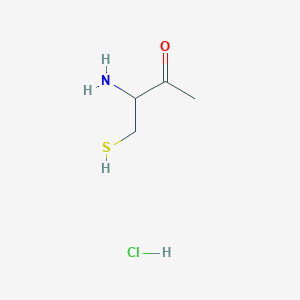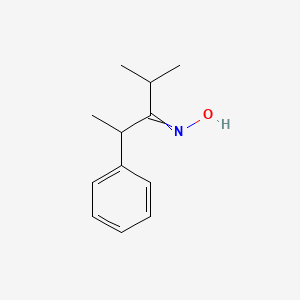
N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine is an organic compound with the molecular formula C12H17NO It is a derivative of hydroxylamine, characterized by the presence of a hydroxylamine functional group attached to a substituted pentane chain
準備方法
The synthesis of N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-phenylpentan-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups. Reagents like alkyl halides and acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nitroso derivatives, while reduction with LiAlH4 results in the formation of amines.
科学的研究の応用
N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
作用機序
The mechanism of action of N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. For example, it may inhibit certain enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer activities .
類似化合物との比較
N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine can be compared with other hydroxylamine derivatives, such as:
N-Hydroxyphthalimide: Known for its use as a catalyst in organic synthesis.
N-Hydroxybenzotriazole: Commonly used as a coupling reagent in peptide synthesis.
N-Hydroxyurea: Studied for its potential therapeutic applications in cancer treatment.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other hydroxylamine derivatives .
特性
CAS番号 |
65757-63-3 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC名 |
N-(2-methyl-4-phenylpentan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H17NO/c1-9(2)12(13-14)10(3)11-7-5-4-6-8-11/h4-10,14H,1-3H3 |
InChIキー |
XWYUTEWTJQLLIH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=NO)C(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)
![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
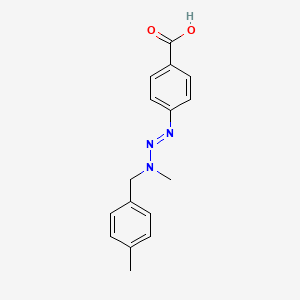

![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
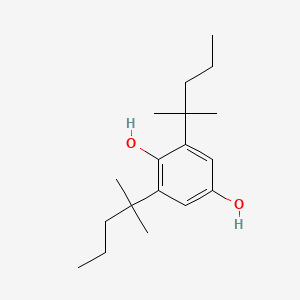


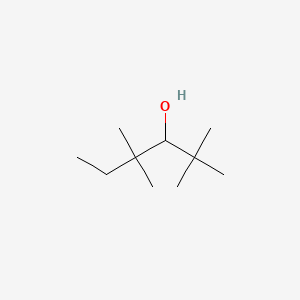
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

